7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,4-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5,7-dihydrothieno[3,4-D]pyrimidine-2,4-diol with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,7-dihydrothieno[3,4-D]pyrimidine
- 5,7-Dihydrothieno[3,4-D]pyrimidine-2-thiol
- 2,4-Dichlorothieno[3,2-D]pyrimidine
Uniqueness
7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the dimethyl groups at the 7-position. This structural feature can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H10N2O2S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
7,7-dimethyl-1,5-dihydrothieno[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O2S/c1-8(2)5-4(3-13-8)6(11)10-7(12)9-5/h3H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
DSKXWEAQAVCVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CS1)C(=O)NC(=O)N2)C |
Origin of Product |
United States |
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